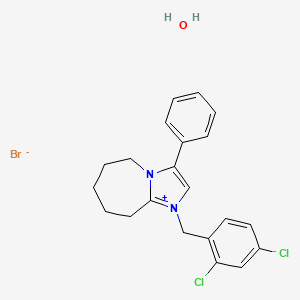

![molecular formula C13H11N3O2 B1339577 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 21521-02-8](/img/structure/B1339577.png)

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine involves multicomponent reactions that can yield a variety of heterocyclic structures. For instance, the synthesis of 1-arylpyrazoles as potent σ1 receptor antagonists has been reported, where the nature of the pyrazole substituents and the presence of a basic amine were crucial for activity . Although the paper does not directly discuss the synthesis of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine, it provides insight into the importance of the substituents and the spacer length between the amino and pyrazole groups, which could be relevant for the synthesis of related oxadiazole compounds.

Another study describes a domino reaction of arylglyoxals with pyrazol-5-amines, leading to the formation of various heterocycles, including pyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes . This demonstrates the potential for creating complex structures through multicomponent reactions, which could be applicable to the synthesis of oxadiazole derivatives.

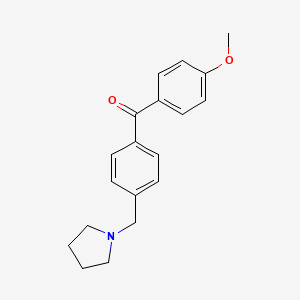

Molecular Structure Analysis

The molecular structure of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine would be expected to include an oxadiazole ring, a feature known for its stability under various conditions. The 3-methyl-4H-[1,2,4]-oxadiazol-5-one, for example, is a related structure that has been used as a versatile protected acetamidine, demonstrating stability to acid, base, and many reagents commonly used in organic synthesis . This suggests that the oxadiazole moiety in the compound of interest would likely contribute to its chemical stability and could influence its reactivity.

Chemical Reactions Analysis

The oxadiazole ring is known for its participation in various synthetic reactions. For example, the 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been employed in alkylation, Michael addition, and Mitsunobu reactions . This indicates that the oxadiazole ring in 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine could potentially undergo similar reactions, allowing for the incorporation of different side chains and further synthetic modifications.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine, they do provide information on related compounds. The stability of the oxadiazole ring to various conditions , as well as the importance of substituents for the activity of related compounds , suggests that the physical properties such as solubility, melting point, and stability of the compound could be influenced by these structural features. Additionally, the pharmacological activity of related compounds, such as the σ1 receptor antagonists, indicates potential bioactive properties that could be explored for 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Researchers have synthesized a range of derivatives of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine, investigating their anti-inflammatory, antimicrobial, antiviral, and anticancer properties. For instance, Sahin et al. (2001) synthesized compounds related to 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine with demonstrated anti-inflammatory activities through carrageenan induced hind paw edema and air-pouch inflammation tests in mice, showing significant anti-inflammatory activity without notable side effects on the gastrointestinal system and kidneys (Sahin et al., 2001).

Antimicrobial and Antioxidant Activities

Some derivatives have been tested for their antimicrobial and antioxidant activities. Saundane et al. (2013) explored the synthesis of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives and their effectiveness against various bacterial and fungal strains, as well as their radical scavenging capabilities, highlighting the potential of these compounds in antimicrobial and antioxidant applications (Saundane et al., 2013).

Antiviral Evaluation

El-Sayed et al. (2010) synthesized new 5-[(naphthalen-1-yloxy)-methyl]-1,3,4-oxadiazole derivatives and evaluated their antiviral activities, showing different degrees of inhibitory actions against HCV and HIV viruses (El‐Sayed et al., 2010). This suggests potential therapeutic applications of these compounds in antiviral drug development.

Material Science Applications

In material science, the structural properties of these compounds have also been explored. Zhu et al. (2021) synthesized an energetic material precursor with 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine and characterized it through various spectroscopic techniques, demonstrating its potential in material science applications (Zhu et al., 2021).

Safety And Hazards

Direcciones Futuras

The oxadiazole ring system is a motif that is often found in pharmacologically active compounds, and many researchers are interested in exploring the properties of these compounds further . Future research could involve the synthesis of analogs of “5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine”, or studies of its biological activity.

Propiedades

IUPAC Name |

5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-13-16-15-12(18-13)8-17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUYSEODVOQXIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC3=NN=C(O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471791 |

Source

|

| Record name | 5-((1-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine | |

CAS RN |

21521-02-8 |

Source

|

| Record name | 5-((1-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)